molecular formula C17H16N2O2S B2610579 N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide CAS No. 942002-76-8

N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide

Cat. No. B2610579
CAS RN: 942002-76-8
M. Wt: 312.39
InChI Key: JNQBAGSHRFYSBP-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide, have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to cells and contribute to aging and disease.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to act as analgesic and anti-inflammatory agents . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activities . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of various viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of various types of cancer.

Anti-tubercular Activity

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have shown promising results . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of tuberculosis.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activities . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of neurodegenerative diseases.

Treatment of Tauopathies

Benzo[d]thiazol-5-yl compounds have been found to be effective in the treatment of diseases/disorders involving tau-mediated neurodegeneration, known collectively as tauopathies . This suggests that N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide could potentially be used in the treatment of Alzheimer’s disease and progressive supranuclear palsy.

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide” is not available, thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety and Hazards

While specific safety and hazard information for “N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-16-15(9-13)18-10-22-16/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQBAGSHRFYSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide

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